
6-O-Methylnorlaudanosoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Methylnorlaudanosoline Hydrochloride is a biochemical compound with the molecular formula C17H20ClNO4 and a molecular weight of 337.8 g/mol . It is an analogue of Norlaudanosoline, which is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. This compound is often used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylnorlaudanosoline Hydrochloride involves the methylation of Norlaudanosoline. The key step in the synthesis is the O-methylation of Norlaudanosoline at the 6th position. This reaction is typically catalyzed by norcoclaurine/norlaudanosoline 6-O-methyltransferases (Cc6OMT1 and Cc6OMT2) and norcoclaurine-7OMT (Ct7OMT) . The reaction conditions often involve the use of S-adenosyl-L-methionine (SAM) as the methyl donor.
Industrial Production Methods
Industrial production of this compound is not well-documented in the literature. it is likely that the process involves similar enzymatic methylation steps as described above, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-O-Methylnorlaudanosoline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced isoquinoline derivatives .
Scientific Research Applications
6-O-Methylnorlaudanosoline Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-Methylnorlaudanosoline Hydrochloride involves its role as a precursor in the biosynthesis of benzylisoquinoline alkaloids. The compound is methylated by specific enzymes to form other alkaloids, which then participate in various biochemical pathways . In the context of Alzheimer’s disease, it is proposed that the compound reduces oxidative stress in the brain, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Norlaudanosoline: A key intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids.
6-O-Methylnorlaudanosolinium: The conjugate acid of 6-O-Methylnorlaudanosoline.
Laudanosoline: Another methylated derivative of Norlaudanosoline.
Uniqueness
6-O-Methylnorlaudanosoline Hydrochloride is unique due to its specific methylation at the 6th position, which distinguishes it from other similar compounds. This specific methylation pattern is crucial for its role in the biosynthesis of certain alkaloids and its potential therapeutic applications .
Properties
CAS No. |
72072-58-3 |
|---|---|
Molecular Formula |
C17H20ClNO4 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H |
InChI Key |
OKCJQWKOEORQET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
Synonyms |
4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-1,2-benzenediol Hydrochloride; (±)-4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-_x000B_1,2-benzenediol Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


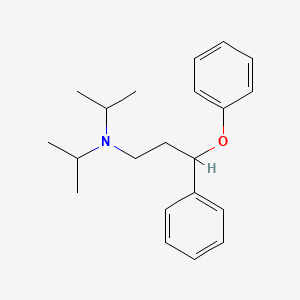
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
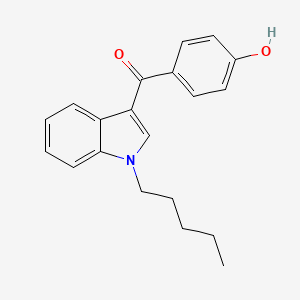
![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
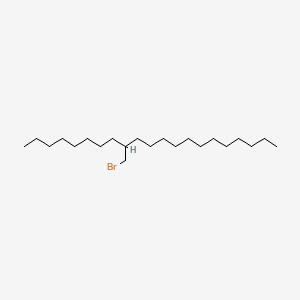
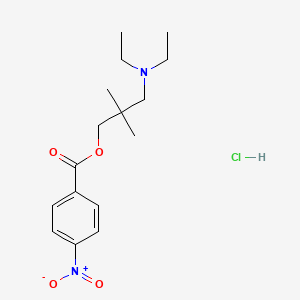
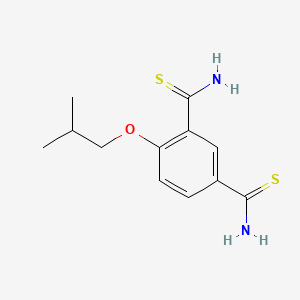
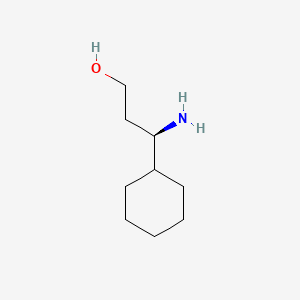
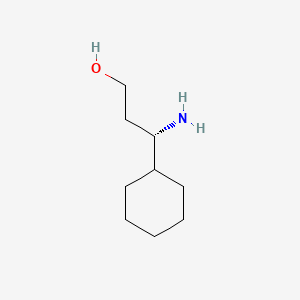
![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)


